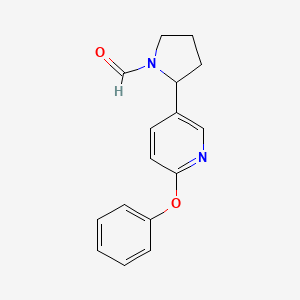
2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves several steps, typically starting with the preparation of the pyrrolidine ring and the phenoxypyridine moiety. The two components are then coupled under specific reaction conditions to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The phenoxypyridine moiety may also interact with specific receptors or enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as:
2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-methanol: This compound has an alcohol group instead of an aldehyde group.
The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it a valuable intermediate in various chemical and pharmaceutical applications .
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2-(6-phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H16N2O2/c19-12-18-10-4-7-15(18)13-8-9-16(17-11-13)20-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,15H,4,7,10H2 |
Clé InChI |
MAFIYAIVPKOSNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C=O)C2=CN=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



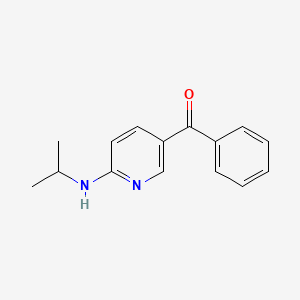
![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
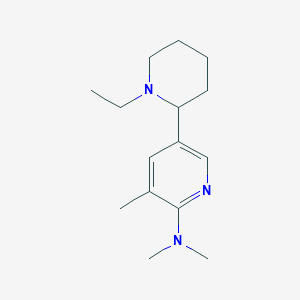

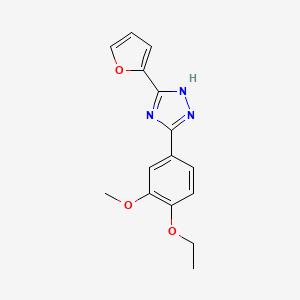


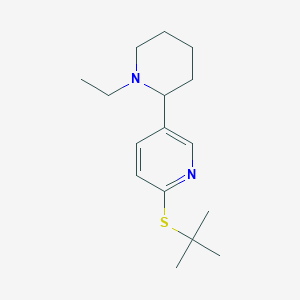
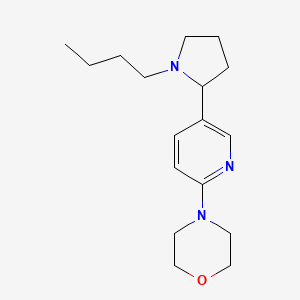

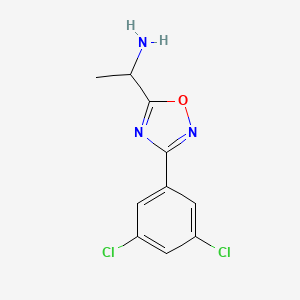
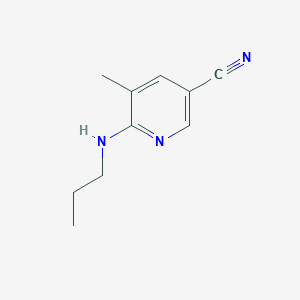
![3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802053.png)
